molecular formula C7H8FN B3054769 4-(Fluoromethyl)aniline CAS No. 61865-29-0

4-(Fluoromethyl)aniline

Cat. No. B3054769
CAS RN: 61865-29-0
M. Wt: 125.14 g/mol
InChI Key: GQUYVFDFOHPQSW-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)aniline , also known as α,α,α-Trifluoro-p-toluidine or 4-Aminobenzotrifluoride , is an organic compound with the molecular formula C₇H₆F₃N . It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound finds applications in synthetic chemistry as a building block and intermediate for various pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 83°C at 12 mmHg .
  • Density : 1.283 g/mL at 25°C .
  • Refractive Index : n20/D 1.483 (lit.) .

Scientific Research Applications

Nonbonding Interactions in Halogeno Anilines

4-(Fluoromethyl)aniline and related compounds have been studied for their role in noncovalent interactions like hydrogen bonds (HBs) and halogen bonds (XBs). These interactions are crucial in the formation of drug-protein complexes. Studies have shown that fluorine substitution in such molecules can enhance their ability to form strong N-H...N hydrogen bonds. Furthermore, the fluorine substituents act as attractive HB and XB acceptors, influencing the overall molecular interactions and properties (Pietruś et al., 2021).

Potential in Nonlinear Optical Materials

Research on derivatives of 4-(Fluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has indicated potential applications in nonlinear optical (NLO) materials. These materials have significant implications in various technological applications due to their unique vibrational properties and electron interactions (Revathi et al., 2017).

Role in Molecular Structure Analysis

4-(Fluoromethyl)aniline plays a role in the study of molecular structures. The impact of fluorine substitution on the vibrational spectra and molecular interactions of these compounds contributes to a better understanding of their chemical behavior and potential applications (George et al., 2021).

Synthesis and Characterization of Complexes

The compound has been used in synthesizing and characterizing complexes with potential antibacterial activities. For instance, the synthesis of a Ru(II) complex with a Schiff base derived from 4-fluoro-aniline showed promising biological activity. Such studies are vital for developing new antimicrobial agents (Koske et al., 2018).

Environmental Implications and Biodegradation

Environmental studies have focused on the biodegradation of fluoroanilines, including 4-(Fluoromethyl)aniline. Understanding the degradation pathways and environmental fate of these compounds is crucial, especially considering their widespread use and potential toxicity. Investigations into microbial degradation offer insights into managing environmental contamination by such chemicals (Amorim et al., 2013).

Safety And Hazards

  • Precautionary Measures : Handle with care, avoid contact with eyes, and use appropriate personal protective equipment .

properties

IUPAC Name

4-(fluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYVFDFOHPQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601729
Record name 4-(Fluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluoromethyl)aniline

CAS RN

61865-29-0
Record name 4-(Fluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SP Ozheredov, AI Yemets, VM Brytsun… - Cytology and …, 2009 - Springer
Screening of antimitotic activity and phytotoxicity of new 2,4- and 2,6-dinitroaniline derivates has been performed using the Allium-test. All substances that are derivatives of 2,4-…
Number of citations: 14 link.springer.com
S SEVEN, F KOÇAK, B GÜZEL - Book of Abstracts, 2016 - depo.btu.edu.tr
… This work has been included; the synthesis of Schiff base ligand by condensation of 4-fluoromethyl aniline with 2-hydroxy-5-methyl benzaldehyde and its palladium complex. All of the …
Number of citations: 0 depo.btu.edu.tr
R Mix, K Hoffmann, U Resch-Genger… - Polymer Surface …, 2007 - books.google.com
… Derivatization of CHO groups CHO-modified foils (1¥ 3 cm2) were shaken in a solution of 10 µl 4-fluoromethylaniline in 10 ml THF for 2 h at room temperature. Then, the foils were …
Number of citations: 6 books.google.com
YA Sheremet, AI Emets, JP Verbelen, IB Blium - Tsitol. Genet, 2009 - cytgen.com
{To investigate the functional role of protein hyperphosphorylation in plant cells the general morphology of Arabidopsis thaliana primary roots and structural--functional property of …
Number of citations: 5 www.cytgen.com

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